molecular formula C5H8N4S B2501329 4-Hydrazinyl-6-(methylthio)pyrimidine CAS No. 99469-77-9

4-Hydrazinyl-6-(methylthio)pyrimidine

Cat. No.: B2501329
CAS No.: 99469-77-9
M. Wt: 156.21
InChI Key: RVJXEDCPFDONLT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(methylthio)pyrimidine ( 99469-77-9) is a chemical compound with the molecular formula C 5 H 8 N 4 S and a molecular weight of 156.21 g/mol . This pyrimidine derivative is characterized by the presence of both hydrazinyl and methylthio functional groups, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. As a key synthetic intermediate, this compound is primarily used in research laboratories for the design and synthesis of more complex heterocyclic systems. The reactive hydrazine moiety makes it a prime candidate for constructing nitrogen-nitrogen bonds and for generating pyrazole, triazole, and other fused ring structures, which are common scaffolds in pharmaceutical agents . Its applications extend to serving as a precursor for the development of potential kinase inhibitors and other biologically active molecules. Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified as a dangerous good (UN 2811) and has associated hazard statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It must be stored in a dark place under an inert atmosphere in a freezer at -20°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylsulfanylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-10-5-2-4(9-6)7-3-8-5/h2-3H,6H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJXEDCPFDONLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydrazinyl 6 Methylthio Pyrimidine and Analogues

Direct Synthesis Strategies for 4-Hydrazinyl-6-(methylthio)pyrimidine

The most direct and commonly employed syntheses of this compound start from a pre-formed pyrimidine (B1678525) ring bearing suitable functional groups that can be readily converted to the target hydrazinyl moiety. These strategies are favored for their efficiency and high yields.

The foundational and most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The pyrimidine ring is electron-deficient, which facilitates the displacement of a good leaving group, such as a halide, at the C4 position by a strong nucleophile like hydrazine (B178648).

The synthesis typically begins with a 4-halo-6-(methylthio)pyrimidine, most commonly 4-chloro-6-(methylthio)pyrimidine. This precursor is treated with hydrazine hydrate (B1144303) in a suitable solvent, such as an alcohol (e.g., methanol (B129727) or ethanol), often at room temperature. prepchem.com The reaction proceeds smoothly due to the activation of the C4 position by the two ring nitrogen atoms. The lone pair of the terminal nitrogen of hydrazine attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product.

A similar procedure has been documented for the synthesis of the 6-methyl analogue, 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine, where 4-chloro-6-methyl-2-(methylthio)pyrimidine (B57538) is reacted with hydrazine hydrate to afford the product in high yield (90%). researchgate.net This underscores the robustness of the nucleophilic displacement strategy.

Table 1: Representative Synthesis via Nucleophilic Displacement
PrecursorReagentSolventConditionsYieldReference
4,6-dichloropyrimidineHydrazine hydrate (80%)MethanolRoom Temp, 1 hrHigh prepchem.com
4-chloro-6-methyl-2-(methylthio)pyrimidineHydrazine hydrateEthanolReflux90% researchgate.net

This subsection clarifies the synthetic sequence involving thioether precursors. The methylthio group is typically introduced early in the synthesis, and a different functional group on this thioether-containing pyrimidine is then converted to the hydrazinyl group. A common pathway involves starting from a pyrimidin-4-ol (or its tautomeric pyrimidone form).

For instance, the synthesis of the analogous 4-hydrazinyl-6-methyl-2-(methylthio)pyrimidine begins with 2-mercapto-6-methylpyrimidin-4-ol. researchgate.net This starting material undergoes S-alkylation with a methylating agent to form 6-methyl-2-(methylthio)pyrimidin-4-ol. The hydroxyl group at the C4 position is a poor leaving group and must be activated. This is achieved by chlorination, typically using phosphorus oxychloride (POCl₃), which converts the pyrimidin-4-ol into the highly reactive 4-chloro-6-methyl-2-(methylthio)pyrimidine intermediate. This chloro-derivative is then subjected to hydrazinolysis as described in the previous section to yield the final product. researchgate.net This multi-step, one-pot sequence from the pyrimidinol is a highly effective and scalable approach.

General Synthetic Approaches to Related Hydrazinyl and Methylthio Pyrimidine Cores

Broader synthetic strategies often involve constructing the pyrimidine ring from acyclic precursors, followed by a series of functional group interconversions to arrive at the desired substitution pattern.

The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a powerful tool for creating dihydropyrimidinone (DHPM) scaffolds. organic-chemistry.orgwikipedia.org While this reaction does not directly yield the target compound, its products can serve as versatile intermediates for subsequent functionalization.

To access a core related to the target compound, one could employ a Biginelli-type reaction using thiourea, a β-ketoester, and an aldehyde. This would produce a dihydropyrimidine-2-thione. A hypothetical pathway to the desired core would involve the following steps:

Aromatization: The dihydropyrimidine (B8664642) ring is oxidized to a fully aromatic pyrimidine.

S-Alkylation: The thione group at C2 is alkylated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to install the methylthio group.

Functionalization at C4: The oxo group at C4 would need to be converted into a leaving group, typically via chlorination with POCl₃.

Hydrazinolysis: The resulting 4-chloropyrimidine (B154816) is then reacted with hydrazine to introduce the hydrazinyl group.

A novel four-component modified Biginelli reaction has also been developed, where an aldehyde, acetylacetone (B45752), thiourea, and dimethyl sulfate (B86663) react in one pot to directly form a 5-acetyl-2-methylthio dihydropyrimidine system. nih.gov This intermediate is primed for further modification, including the potential displacement of the methylthio group or functionalization at other positions.

Table 2: Hypothetical Functionalization Pathway from a Biginelli-type Product
StepReactionTypical ReagentsIntermediate Product
1Biginelli Condensationβ-ketoester, Aldehyde, ThioureaDihydropyrimidine-2-thione
2Aromatization/Oxidatione.g., DDQ, MnO₂Pyrimidine-2-thione
3S-AlkylationCH₃I, K₂CO₃2-(Methylthio)pyrimidin-4-ol
4ChlorinationPOCl₃4-Chloro-2-(methylthio)pyrimidine
5HydrazinolysisN₂H₄·H₂O4-Hydrazinyl-2-(methylthio)pyrimidine

The most fundamental approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with an N-C-N component. organic-chemistry.org To form a pyrimidine core suitable for conversion to this compound, the reaction would typically involve the condensation of a β-dicarbonyl compound (or a functional equivalent like a β-ketoester) with thiourea.

This reaction directly furnishes a pyrimidine-2-thione (which exists in tautomeric equilibrium with 2-mercaptopyrimidine). nih.gov This product is a key intermediate. The thione can be readily S-alkylated to introduce the methylthio group, and the remaining oxo group at C4 can be converted to a chloro group for subsequent displacement by hydrazine, as detailed previously. This method provides a flexible entry point to a wide range of substituted pyrimidines. organic-chemistry.org

Thiouracil and its derivatives are excellent and widely used precursors for pyrimidines containing a thioether group. researchgate.net The synthesis starts with a thiouracil, which can be prepared through established heterocyclization methods. The sulfur atom in the thiouracil ring is a soft nucleophile and undergoes chemoselective alkylation upon treatment with an alkyl halide, such as methyl iodide, in the presence of a base. fiocruz.brresearchgate.net

This S-alkylation reaction is highly efficient and regioselective, yielding 2-(alkylthio)pyrimidin-4(3H)-one derivatives. nih.gov These S-alkylated compounds are stable intermediates. The remaining carbonyl group at the C4 position can then be activated for nucleophilic substitution. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) effectively converts the pyrimidone into a 4-chloropyrimidine. google.com This activated intermediate readily reacts with hydrazine, leading to the formation of the 4-hydrazinyl-2-(methylthio)pyrimidine core, demonstrating the utility of S-alkylated thiouracils as pivotal synthetic intermediates.

Table 3: S-Alkylation of Thiouracil Derivatives
Thiouracil SubstrateAlkylating AgentBase/SolventProduct TypeReference
2-ThiouracilIodoacetamide (IAA)NaPO₄ buffer, DMSOS-Carboxyamidomethyl derivative fiocruz.brresearchgate.net
6-methyl-2-thiouracilLipophilic alkyl halidesIonic Liquids (catalyst-free)S-Alkyl derivatives researchgate.net
Pyrimidine-2-thionesEthyl chloroacetateEthanolS-Ester derivatives nih.gov

Chemical Reactivity and Derivatization Pathways of 4 Hydrazinyl 6 Methylthio Pyrimidine

Reactivity of the Hydrazinyl Moiety (–NHNH₂)

The hydrazinyl group (–NHNH₂) attached to the pyrimidine (B1678525) ring at the C4 position is the principal site of chemical reactivity. The presence of two nitrogen atoms with lone pairs of electrons makes this group a potent nucleophile, enabling it to react with a variety of electrophiles. This reactivity is the foundation for its use in constructing more complex molecular architectures, particularly fused heterocyclic systems.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases

One of the most fundamental reactions of the hydrazinyl group is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). The resulting products are known as hydrazones.

This reaction is a common and high-yield method for derivatizing hydrazines. The formation of the hydrazone can be accelerated by using a catalytic amount of acid in an alcoholic solvent. Hydrazones derived from pyrimidines are themselves important intermediates for the synthesis of other heterocyclic systems. For instance, the reaction of a hydrazinopyrimidine with acetophenone (B1666503) yields the corresponding hydrazone, which can be further cyclized using reagents like the Vilsmeier reagent to afford pyrazole (B372694) carbaldehydes. researchgate.net

Carbonyl CompoundResulting Hydrazone DerivativeReference
Acetophenone4-(2-(1-phenylethylidene)hydrazinyl)-6-(methylthio)pyrimidine researchgate.net
p-Chlorobenzaldehyde4-(2-(4-chlorobenzylidene)hydrazinyl)-6-(methylthio)pyrimidine researchgate.net
Aromatic Aldehydes4-(2-(Arylmethylene)hydrazinyl)-6-(methylthio)pyrimidines researchgate.net

Cyclization Reactions Leading to Fused Heterocyclic Systems

The true synthetic utility of 4-Hydrazinyl-6-(methylthio)pyrimidine is demonstrated in its use as a building block for fused heterocyclic systems. The hydrazinyl group provides the necessary nitrogen atoms to form an additional fused ring onto the pyrimidine core. Through reactions with appropriate bifunctional reagents, a variety of five- and six-membered heterocyclic rings can be annulated to the pyrimidine scaffold.

The synthesis of pyrazole-fused pyrimidines is a well-established derivatization pathway. The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds or their equivalents is a common method for constructing the pyrazole ring. For example, reaction with acetylacetone (B45752) can lead to the formation of a 4-(3,5-dimethylpyrazol-1-yl)pyrimidine derivative. researchgate.net

In some cases, the pyrimidine ring itself can undergo rearrangement and conversion into a pyrazole. It has been reported that certain substituted pyrimidines, when treated with hydrazine (B178648), can be converted into pyrazoles through a formal carbon deletion and skeletal remodeling. nih.govrsc.org This transformation involves nucleophilic attack by hydrazine, leading to ring opening of the pyrimidine, followed by an intramolecular cyclization to form the more stable pyrazole ring. nih.govrsc.org

ReagentFused Heterocyclic ProductReaction TypeReference
Acetylacetone4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(methylthio)pyrimidineCyclocondensation researchgate.net
Ethyl acetoacetate2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (analogous system)Cyclocondensation researchgate.net
Excess Hydrazine (on activated pyrimidines)3-Aminopyrazole derivativesRing Transformation nih.govrsc.org

Hydrazinylpyrimidines can also serve as precursors for pyridazine-fused systems. The reaction of 4-hydrazinylpyrimidines with α,β-unsaturated carbonyl compounds or 1,4-dicarbonyl compounds can lead to the formation of a fused pyridazine (B1198779) ring. For example, the reaction of a hydrazinylpyridazine with sodium pyruvate (B1213749) has been shown to afford polyfused heterocycles containing a pyridazine ring. nih.gov While direct examples starting from this compound are less common in the provided literature, the reactivity pattern is a known pathway for hydrazine-containing heterocycles.

The annulation of a 1,2,4-triazole (B32235) ring to the pyrimidine core is a significant synthetic transformation, leading to triazolopyrimidine systems. The reaction of 2-hydrazinopyrimidines with acylating agents is a key method for preparing s-triazolo[4,3-a]pyrimidines. researchgate.net These reactions can be carried out with reagents that provide a single carbon atom, such as formic acid, carbon disulfide, or acid chlorides. researchgate.net For instance, treating a hydrazinopyrimidine with an acid chloride can lead to an acylated intermediate which then cyclizes to form the fused triazole ring. nih.govresearchgate.net Specifically, the reaction of 4-hydrazino-5,6-diphenylfuro[2,3-d]pyrimidine with acetic anhydride (B1165640) leads to a fused triazolopyrimidine system, demonstrating a relevant cyclization pattern. researchgate.net

ReagentFused Heterocyclic SystemReference
Formic Acid researchgate.netresearchgate.netscispace.comTriazolo[4,3-c]pyrimidine researchgate.net
Acetic Anhydride3-Methyl- researchgate.netresearchgate.netscispace.comtriazolo[4,3-c]pyrimidine researchgate.netresearchgate.net
Carbon Disulfide researchgate.netresearchgate.netscispace.comTriazolo[4,3-c]pyrimidine-3-thiol researchgate.net
Benzoyl Chloride3-Phenyl- researchgate.netresearchgate.netscispace.comtriazolo[4,3-c]pyrimidine nih.gov

The reactivity of the pyrimidine ring system allows it to participate in cycloaddition reactions, particularly inverse electron-demand Diels-Alder reactions, where the diazine acts as the electron-poor diene. acsgcipr.org While the hydrazinyl substituent primarily acts as a nucleophile for building fused rings through condensation, the core pyrimidine ring can engage with electron-rich dienophiles. Such reactions typically lead to the formation of other heterocyclic systems after the initial cycloadduct undergoes further transformations, such as the extrusion of a small molecule. acsgcipr.org

Furthermore, the hydrazinyl group can react with other bifunctional reagents. For example, reaction with thioglycolic acid after initial hydrazone formation can lead to the synthesis of thiazolidinone derivatives attached to the pyrimidine ring. researchgate.net

Transformations Involving the Methylthio Group (–SCH3)

The methylthio group at the C6 position, while less reactive than the hydrazinyl group, offers additional avenues for molecular modification. Its reactivity is characterized by its ability to act as a leaving group in nucleophilic substitution reactions and its susceptibility to oxidation.

The sulfur atom of the methylthio group is susceptible to oxidation, which can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Mild oxidation typically yields the corresponding methylsulfinylpyrimidine (a sulfoxide), while stronger oxidation conditions lead to the formation of the methylsulfonylpyrimidine (a sulfone).

These oxidative transformations are significant for several reasons. Firstly, they alter the electronic properties of the pyrimidine ring, making it more electron-deficient. Secondly, as mentioned previously, the resulting sulfoxide (B87167) and sulfone groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions at the C6 position.

Table 2: Products of Oxidative Transformations of the Methylthio Group

Starting MaterialOxidizing AgentProduct
This compoundMild (e.g., H2O2, 1 equiv.)4-Hydrazinyl-6-(methylsulfinyl)pyrimidine
This compoundStrong (e.g., m-CPBA, >2 equiv.)4-Hydrazinyl-6-(methylsulfonyl)pyrimidine

The derivatives obtained from the reactions of both the hydrazinyl and methylthio groups can serve as key intermediates in the synthesis of fused heterocyclic systems. For instance, the acylated hydrazinylpyrimidines can undergo intramolecular cyclization reactions to form pyrazolo[3,4-d]pyrimidines or triazolo[4,3-a]pyrimidines. semanticscholar.orgresearchgate.netnih.govfrontiersin.org

In these annulation reactions, the methylthio group can play a crucial role. It can be retained in the final product, or it can be displaced during the cyclization process, depending on the reaction conditions and the nature of the reactants. The formation of these fused ring systems is of considerable interest as they often exhibit a wide range of biological activities. The work by Pivazyan et al. demonstrates that the heterocyclization of acetohydrazides derived from 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines can lead to nonfused pyrazolyl-pyrimidines and pyridazinyl-pyrimidines, as well as fused 1,2,4-triazolo[4,3-c]pyrimidines. journalcsij.com

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The strategic placement of reactive sites in 4-Hydrazinyl-6-(methylthio)pyrimidine makes it an ideal starting material for the synthesis of intricate molecular structures. The hydrazine (B178648) group serves as a potent nucleophile, readily reacting with a wide range of electrophiles to form stable hydrazones. These intermediates can then undergo further transformations, including cyclization reactions, to generate more complex polycyclic systems.

The reactivity of the hydrazine moiety allows for the introduction of various substituents, thereby enabling the systematic modification of the molecule's steric and electronic properties. This adaptability is crucial for the synthesis of targeted compounds with specific biological or material science applications. For instance, the reaction of analogous 4-hydrazinyl-pyrimidines with diketones or ketoesters provides a straightforward route to pyrazolyl-pyrimidine derivatives, which are prevalent motifs in medicinal chemistry.

Construction of Diverse Heterocyclic Frameworks

A primary application of this compound lies in its use as a precursor for the synthesis of a wide variety of heterocyclic frameworks. The bifunctional nature of the hydrazine group allows it to participate in cyclocondensation reactions with various reagents to form five- and six-membered rings.

Research on analogous 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines has demonstrated their successful conversion into several important heterocyclic systems. journalcsij.com These reactions typically involve the initial formation of a hydrazone, followed by an intramolecular cyclization. The resulting fused and non-fused pyrimidine (B1678525) derivatives are of significant interest due to their diverse pharmacological properties.

For example, treatment of 4-hydrazinyl-pyrimidines with appropriate reagents can lead to the formation of:

Pyrazolyl-pyrimidines: By reacting with 1,3-dicarbonyl compounds. journalcsij.com

Pyridazinyl-pyrimidines: Through condensation with γ-keto acids or their esters. journalcsij.com

Triazolo[4,3-c]pyrimidines: Via cyclization of intermediate acylhydrazides. journalcsij.com

The following table illustrates the types of heterocyclic frameworks that can be synthesized from 4-hydrazinyl-pyrimidine derivatives, based on studies of analogous compounds.

Reagent ClassResulting Heterocyclic FrameworkReference
1,3-DiketonesPyrazolyl-pyrimidine journalcsij.com
γ-KetoestersPyridazinyl-pyrimidine journalcsij.com
Acylating Agents followed by Cyclization1,2,4-Triazolo[4,3-c]pyrimidine journalcsij.com

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The reactive nature of the hydrazine group in this compound makes it an excellent candidate for inclusion in such reaction cascades.

While specific MCRs involving this compound are not extensively documented, the general reactivity of hydrazines in these processes is well-established. For instance, four-component reactions involving a hydrazine, a β-ketoester, an aldehyde, and a nitrile are commonly employed for the synthesis of densely functionalized pyranopyrazoles. It is conceivable that this compound could be utilized in similar MCRs to generate novel and complex heterocyclic systems incorporating the pyrimidine core.

The potential for this compound to participate in MCRs opens up avenues for the rapid generation of molecular diversity. By systematically varying the other components in the reaction, large libraries of structurally related compounds can be synthesized for screening in drug discovery and materials science.

Application in Solid-Phase Synthesis for Scaffold Assembly

Solid-phase synthesis has revolutionized the preparation of large libraries of compounds for high-throughput screening. The ability to anchor a starting material to a solid support and perform subsequent reactions in a stepwise manner allows for simplified purification and automation.

The structure of this compound offers potential handles for its attachment to a solid support. For example, the pyrimidine ring could be functionalized with a suitable linker, allowing the hydrazine moiety to be utilized for subsequent solution-phase or solid-phase reactions. Alternatively, the hydrazine itself could be used to attach the molecule to a resin functionalized with an electrophilic group.

Once immobilized, the methylthio group could be a site for further diversification. For instance, oxidation to the corresponding sulfone would activate the pyrimidine ring towards nucleophilic substitution, allowing for the introduction of a wide range of substituents. This strategy would enable the generation of a library of diverse pyrimidine derivatives on a solid support. While specific applications of this compound in solid-phase synthesis are yet to be widely reported, its structural features suggest significant potential in this area for the automated synthesis of complex heterocyclic scaffolds.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Analysis and Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations can reveal the distribution of electrons, molecular orbital energies, and electrostatic potential, which are key determinants of a molecule's reactivity and intermolecular interactions.

For 4-Hydrazinyl-6-(methylthio)pyrimidine, DFT calculations would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain optimized geometry and electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. In related pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich pyrimidine ring and the hydrazine (B178648) group, while the LUMO is distributed over the pyrimidine ring. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazine group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydrazine group would exhibit positive potential.

Table 1: Predicted Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability
LUMO Energy~ -1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 5.3 eVRelates to chemical reactivity and stability
Dipole Moment~ 3.5 DIndicates overall polarity of the molecule

Note: The values in this table are theoretical predictions based on DFT calculations of similar pyrimidine derivatives and are intended for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For this compound, the key flexible bonds are the C-N bond of the hydrazine group and the C-S bond of the methylthio group. Rotation around these bonds can lead to different spatial arrangements of the substituents.

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamic behavior of the molecule over time. An MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their movements. This allows for the exploration of different conformations and the identification of the most populated and energetically favorable states. Such simulations have been used to study the stability of various pyrimidine derivatives in complex with biological targets. mdpi.com For this compound, MD simulations could reveal the preferred orientation of the hydrazine and methylthio groups and how these might change in different solvent environments or upon binding to a protein.

Table 2: Predicted Torsional Angles for Stable Conformers of this compound

Torsional AnglePredicted Value (degrees)Description
C5-C4-N-N0° and 180°Describes the orientation of the hydrazine group relative to the pyrimidine ring.
C5-C6-S-C~ ±90°Describes the orientation of the methylthio group relative to the pyrimidine ring.

Note: These values are hypothetical and represent plausible low-energy conformations.

Prediction of Reactivity and Reaction Mechanisms through Theoretical Approaches

Theoretical approaches can be employed to predict the reactivity of different sites within a molecule and to elucidate potential reaction mechanisms. Fukui functions, derived from DFT calculations, can be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the pyrimidine ring and the terminal amino group of the hydrazine moiety are likely to be the primary sites for electrophilic attack. The carbon atoms of the pyrimidine ring, particularly those adjacent to the nitrogen atoms, could be susceptible to nucleophilic attack.

Furthermore, computational methods can be used to model the entire energy profile of a chemical reaction, including transition states and intermediates. This is invaluable for understanding how the molecule might be synthesized or how it might react in a biological system. For instance, theoretical studies have been conducted to understand the reaction mechanisms for the synthesis of various pyrimidine derivatives. nih.gov Similar approaches could be applied to predict the reactivity of the hydrazine group in condensation reactions or the potential for oxidation of the methylthio group.

In Silico Screening and Ligand-Scaffold Interaction Modeling

The this compound scaffold can be used as a starting point for in silico screening to identify potential drug candidates. Virtual screening involves docking large libraries of compounds into the binding site of a target protein to predict their binding affinity. The pyrimidine core is a well-established pharmacophore in many kinase inhibitors, and the hydrazine and methylthio substituents offer points for chemical modification to optimize binding.

Molecular docking studies would be a primary tool in this endeavor. These studies would predict the preferred binding pose of this compound and its derivatives within a protein's active site. Key interactions, such as hydrogen bonds between the hydrazine group or pyrimidine nitrogens and amino acid residues of the protein, as well as hydrophobic interactions involving the methylthio group, would be identified. For example, in studies of other pyrimidine derivatives as EGFR inhibitors, hydrogen bonding with key residues in the hinge region of the kinase domain is a critical determinant of activity. nih.gov

Pharmacophore modeling is another important in silico technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Based on the structure of this compound and its interactions with a target, a pharmacophore model could be developed. This model would typically include features like hydrogen bond donors (from the hydrazine group), hydrogen bond acceptors (from the pyrimidine nitrogens), and hydrophobic features (from the methylthio group and the pyrimidine ring). This model could then be used to search for other compounds with a similar arrangement of features.

Table 3: Potential Pharmacophoric Features of this compound

FeatureLocationPotential Interaction
Hydrogen Bond DonorHydrazine (-NHNH2)Interaction with acceptor groups on a biological target (e.g., backbone carbonyls).
Hydrogen Bond AcceptorPyrimidine ring nitrogensInteraction with donor groups on a biological target (e.g., backbone N-H).
Hydrophobic GroupMethylthio (-SCH3)Interaction with hydrophobic pockets in a binding site.
Aromatic RingPyrimidine ringPi-stacking interactions with aromatic amino acid residues.

Potential As a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

Design and Generation of Diverse Chemical Libraries Based on the Pyrimidine (B1678525) Core

The design and synthesis of diverse chemical libraries are fundamental to modern drug discovery. The 4-hydrazinyl-6-(methylthio)pyrimidine scaffold is particularly amenable to the generation of such libraries due to its versatile reactivity. The hydrazinyl moiety serves as a key building block for the construction of a variety of heterocyclic systems and for the introduction of diverse substituents.

Researchers have successfully utilized 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines as a platform for generating a range of derivatives. Through functionalization of the hydrazinyl group, corresponding acetohydrazides and N-phenylhydrazine-1-carboxamides (and thioamides) have been synthesized mdpi.com. These intermediates can be further elaborated to introduce a wide array of chemical functionalities, thereby expanding the diversity of the chemical library.

Moreover, the hydrazinyl group is a precursor for heterocyclization reactions, leading to the formation of both non-fused and fused ring systems. For instance, treatment of 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines with appropriate reagents has yielded non-fused pyrazolyl-pyrimidines and pyridazinyl-pyrimidines mdpi.com. Additionally, a series of 3-S-substituted derivatives of fused 1,2,4-triazolo[4,3-c]pyrimidines have been prepared through intramolecular cyclization pathways mdpi.com. The choice of reactants and reaction conditions can be systematically varied to produce a library of compounds with distinct structural features.

The generation of these diverse libraries allows for the exploration of a broad range of biological targets. The preliminary in vitro screening of some of these synthesized compounds has already indicated growth-promoting properties, highlighting the potential of this scaffold to yield biologically active molecules mdpi.com.

Table 1: Examples of Diverse Chemical Libraries Derived from this compound Scaffold

Library ClassRepresentative StructuresSynthetic Precursor
AcetohydrazidesPyrimidine-NH-NH-CO-CH₃This compound
N-Phenylhydrazine-1-carboxamidesPyrimidine-NH-NH-CO-NH-PhThis compound
Pyrazolyl-pyrimidinesPyrimidine-(Pyrazolyl)This compound
Pyridazinyl-pyrimidinesPyrimidine-(Pyridazinyl)This compound
1,2,4-Triazolo[4,3-c]pyrimidinesFused Pyrimidine-Triazole SystemThis compound

Structural Modification Strategies for Pharmacophore Development

Pharmacophore development aims to identify the key structural features of a molecule responsible for its biological activity and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple avenues for structural modification to achieve these goals.

The hydrazinyl and methylthio groups are not only synthetic handles but also important contributors to the pharmacophoric profile of the molecule. The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methylthio group provides a lipophilic character and can engage in hydrophobic interactions within a binding pocket.

One key strategy for pharmacophore development is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's biological profile. For the this compound scaffold, potential bioisosteric replacements could include:

For the hydrazinyl group: Replacing it with other linkers of varying length and flexibility, such as amino, amido, or sulfonamido groups, to probe the optimal distance and geometry for target binding.

For the methylthio group: Substitution with other small alkylthio groups, alkoxy groups, or even a halogen to modulate lipophilicity and electronic properties.

Furthermore, the pyrimidine ring itself can be decorated with various substituents at the available positions to explore additional binding interactions. Computational methods, such as pharmacophore mapping and quantitative structure-activity relationship (QSAR) studies , can guide the rational design of new derivatives. By analyzing a set of active and inactive compounds, a pharmacophore model can be generated that defines the essential features for activity. This model can then be used to virtually screen for new molecules or to guide the synthesis of derivatives with improved properties.

Exploration of Structure-Activity Relationships (SAR) through Derivatization

The systematic derivatization of the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). SAR studies aim to understand how changes in the chemical structure of a compound affect its biological activity.

The reactive nature of the hydrazinyl group allows for a wide range of derivatization reactions. For example, condensation with aldehydes and ketones leads to the formation of hydrazones, which can introduce a variety of substituents and explore different spatial arrangements. The synthesis of a series of 4,6-dihydrazone pyrimidine derivatives has been reported, and their evaluation against various tumor cell lines revealed that the nature of the substituents on the hydrazone moiety significantly influences their antitumor activity journalcsij.com.

Specifically, in a study of 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety, compounds with specific substitutions on the pyridine ring demonstrated potent and selective activity against certain cancer cell lines journalcsij.com. This highlights the importance of exploring substitutions at the periphery of the scaffold to optimize biological activity.

The methylthio group also offers opportunities for derivatization. Oxidation to the corresponding sulfoxide (B87167) or sulfone can alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to changes in biological activity.

A systematic SAR study would involve the synthesis and biological evaluation of a matrix of compounds where substitutions at the hydrazinyl group, the methylthio group, and the pyrimidine ring are varied.

Table 2: Illustrative SAR of Hypothetical this compound Derivatives

Compound IDModification at Hydrazinyl Group (R1)Modification at Methylthio Group (R2)Biological Activity (IC₅₀)
Parent -H-SCH₃> 100 µM
A1 -COCH₃-SCH₃50 µM
A2 -CO-Ph-SCH₃25 µM
B1 -H-SOCH₃75 µM
B2 -H-SO₂CH₃60 µM
C1 -COCH₃-SO₂CH₃10 µM

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR exploration.

Role in Developing Molecular Probes and Biological Tools

Molecular probes and biological tools are essential for studying biological processes in vitro and in vivo. The this compound scaffold has the potential to be elaborated into such tools due to its versatile chemistry.

The hydrazinyl group is a particularly useful reactive handle for the attachment of reporter groups, such as fluorophores or biotin. For instance, a fluorescent dye could be conjugated to the hydrazinyl moiety to create a fluorescent probe. Such a probe could be used to visualize the localization of the pyrimidine scaffold within cells or to track its interaction with a specific biological target. The development of pyrimidine-based fluorescent probes has been successful for various applications, including the imaging of lipid droplets and the detection of pH variations in mitochondria during mitophagy.

Furthermore, the reactivity of the hydrazinyl group can be exploited to create affinity-based probes. For example, a derivative could be synthesized with a photoactivatable cross-linking group attached to the hydrazinyl moiety. Upon binding to its target protein, the probe could be activated by light to form a covalent bond, allowing for the identification and isolation of the target protein.

The methylthio group can also be used for bioconjugation, although it is generally less reactive than the hydrazinyl group. However, it can be a site for introducing radiolabels for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging.

The development of molecular probes and biological tools from the this compound scaffold would greatly facilitate the study of its mechanism of action and the identification of its biological targets, thereby accelerating its development as a potential therapeutic agent.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. nih.govrasayanjournal.co.in While traditional methods for the synthesis of pyrimidine (B1678525) derivatives often rely on hazardous reagents and energy-intensive conditions, future research on 4-Hydrazinyl-6-(methylthio)pyrimidine should focus on developing greener alternatives. powertechjournal.com

Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target pyrimidine core could significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. rasayanjournal.co.in

Green Catalysis: The exploration of reusable, heterogeneous, or metal-free catalysts can offer more sustainable pathways. powertechjournal.com For instance, developing solid-supported catalysts could simplify product purification and allow for catalyst recycling.

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis are promising energy-efficient techniques that can dramatically reduce reaction times and improve yields compared to conventional heating. rasayanjournal.co.inpowertechjournal.com

Solvent-Free Reactions: Conducting syntheses under solventless conditions or in greener solvents (e.g., water, ionic liquids) would substantially reduce the environmental impact associated with volatile organic compounds (VOCs). powertechjournal.com

These modern synthetic strategies aim to produce this compound and its derivatives with higher yields, reduced environmental impact, and greater economic feasibility. rasayanjournal.co.in

Sustainable Synthesis Technique Potential Catalyst/Condition Primary Advantages
Microwave-Assisted SynthesisSolvent-free or polar solventsReduced reaction times, higher yields, energy efficiency. rasayanjournal.co.in
Ultrasound-Assisted SynthesisHeterogeneous catalystsEnhanced reaction rates, improved mass transfer. rasayanjournal.co.in
Multicomponent Reactions (MCRs)One-pot setupIncreased atom economy, reduced waste, simplified procedures. rasayanjournal.co.in
Green CatalysisReusable solid-supported catalystsEase of separation, catalyst recycling, reduced metal leaching. powertechjournal.com

Exploration of Novel Reactivity Patterns and Derivatization Avenues

The dual functionality of this compound provides a rich platform for chemical modification. The hydrazinyl group is a potent nucleophile, while the methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions. Future research should aim to systematically explore these reactive sites to build diverse molecular libraries.

Derivatization of the Hydrazinyl Group: The hydrazinyl moiety is a gateway to a vast array of other functional groups and heterocyclic systems. Its condensation with aldehydes and ketones can yield hydrazones, which are valuable intermediates and biologically active compounds. Furthermore, its reaction with β-dicarbonyl compounds or similar reagents can be used to construct fused heterocyclic rings, such as pyrazoles or triazoles, onto the pyrimidine core.

Substitution of the Methylthio Group: The methylthio group can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates), allowing for the introduction of a wide range of substituents at the 6-position of the pyrimidine ring. This pathway is crucial for structure-activity relationship (SAR) studies in drug discovery.

Tandem and Cascade Reactions: A particularly exciting avenue is the design of tandem or cascade reactions that exploit both functional groups in a single synthetic operation. For example, an initial reaction at the hydrazinyl group could trigger a subsequent intramolecular cyclization involving the displacement of the methylthio group, leading to the rapid assembly of complex, polycyclic systems.

Reactive Site Potential Reagents Resulting Product Class Potential Application
Hydrazinyl GroupAldehydes, KetonesHydrazonesAnticancer agents, chemical probes
Hydrazinyl Groupβ-Ketoesters, DicarbonylsFused Pyrazoles/PyridazinonesBioactive heterocycles
Methylthio GroupAmines, Alcohols, Thiols6-substituted PyrimidinesFine-tuning of biological/material properties
Both GroupsBifunctional ElectrophilesFused Polycyclic SystemsNovel scaffolds for drug discovery and materials

Synergistic Application of Computational and Synthetic Approaches

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of new molecules. researchgate.net For this compound, this synergy can be leveraged to predict properties and guide synthetic efforts, thereby reducing trial-and-error experimentation. researchgate.netnih.gov

Predicting Reactivity and Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict the most likely sites for electrophilic or nucleophilic attack, and rationalize observed reactivity patterns. jchemrev.comraco.cat This can be invaluable for designing novel derivatization strategies and optimizing reaction conditions.

In Silico Design of Functional Molecules: By calculating key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can pre-screen virtual libraries of derivatives for desired characteristics. researchgate.netnih.gov For example, this approach can identify candidates with suitable electronic band gaps for applications in organic electronics. jchemrev.com

Molecular Docking and Pharmacophore Modeling: In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of pyrimidine derivatives within the active site of a biological target (e.g., an enzyme or receptor). researchgate.netmdpi.com This allows for the rational design of more potent and selective inhibitors before they are synthesized in the lab.

Computational Method Predicted Property / Analysis Research Goal
Density Functional Theory (DFT)Reaction energies, transition statesUnderstanding reaction mechanisms, predicting regioselectivity. raco.cat
Time-Dependent DFT (TD-DFT)UV-vis absorption spectra, electronic transitionsDesigning molecules with specific optical properties. jchemrev.com
Molecular DockingBinding affinity, protein-ligand interactionsIdentifying potential drug candidates, guiding lead optimization. nih.gov
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, ToxicityAssessing drug-likeness and potential liabilities of new compounds. nih.gov

Interdisciplinary Contributions to Chemical Biology and Materials Science

The unique chemical properties of this compound and its derivatives make them promising candidates for applications beyond traditional organic chemistry, particularly in the interdisciplinary fields of chemical biology and materials science.

Chemical Biology: The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. Derivatives of this compound could be developed as:

Bioactive Probes: Functionalized derivatives could be synthesized to serve as chemical probes for studying biological pathways or as ligands for affinity chromatography.

Therapeutic Agents: The scaffold can be elaborated to target a range of diseases. Pyrimidine derivatives are known to possess anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. novapublishers.comresearchgate.net Future work could focus on developing specific derivatives as lead compounds in these therapeutic areas.

Materials Science: The electron-deficient nature of the pyrimidine ring, combined with the presence of heteroatoms (N, S), imparts interesting electronic and coordination properties. researchgate.net Future research could explore:

Organic Electronics: The pyrimidine core is an excellent electron-accepting unit. By attaching suitable electron-donating groups, derivatives could be designed as bipolar host materials for Organic Light-Emitting Diodes (OLEDs) or as components in photovoltaic materials. researchgate.netrsc.org

Functional Polymers: The compound could be functionalized with polymerizable groups to create monomers for novel polymers with unique optical or thermal properties.

Coordination Chemistry: The nitrogen and sulfur atoms can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing. The ability of some pyrimidine derivatives to adsorb heavy metals also points to potential environmental applications. novapublishers.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-hydrazinyl-6-(methylthio)pyrimidine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine precursor. For example:
  • Start with 4-chloro-6-(methylthio)pyrimidine and react with hydrazine hydrate under reflux in ethanol at 60–80°C for 6–12 hours .
  • Control pH (~8–10) using sodium bicarbonate to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, isolating the product via vacuum filtration and recrystallization (ethanol/water mixtures).
  • Key parameters: molar ratio (1:1.2 hydrazine to precursor), solvent polarity, and temperature stability of intermediates.

Q. How should this compound be stored to ensure stability, and what analytical techniques confirm its purity?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation of the methylthio group and hydrazine degradation .
  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
  • NMR : Confirm structure via ¹H NMR (δ 8.2–8.5 ppm for pyrimidine protons; δ 2.5 ppm for methylthio S–CH₃) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.

Q. What are the primary chemical modifications feasible for this compound to enhance solubility or reactivity?

  • Methodological Answer :
  • Oxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to convert the methylthio (–SMe) group to a sulfone (–SO₂Me), improving electrophilicity .
  • Hydrazine Derivatization : React with aldehydes/ketones to form hydrazones, enabling conjugation with targeting moieties (e.g., benzaldehyde in ethanol, 24-hour stirring) .
  • Salt Formation : Use HCl in diethyl ether to prepare hydrochloride salts for enhanced aqueous solubility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites.
  • Optimize geometries at the B3LYP/6-31G(d) level and calculate Fukui indices to predict nucleophilic/electrophilic regions .
  • Compare with experimental substituent effects (e.g., electron-withdrawing groups at the 6-position increase 4-site reactivity) .

Q. What experimental strategies resolve contradictions in reported biological activity data for hydrazinyl-pyrimidine derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Test across a wide concentration range (nM to mM) in cellular assays (e.g., osteoclastogenesis inhibition in RAW 264.7 cells) to identify biphasic effects .
  • Target Profiling : Use kinase inhibition panels or proteomics to identify off-target interactions that may explain variability .
  • Structural Analogues : Synthesize derivatives with controlled modifications (e.g., replacing methylthio with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What crystallographic techniques elucidate the hydrogen-bonding network and conformation of this compound in solid-state studies?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX.
  • Analyze intermolecular interactions (e.g., N–H⋯S hydrogen bonds) and dihedral angles between the pyrimidine ring and substituents .

Q. How can kinetic studies differentiate between competing reaction pathways during the oxidation of the methylthio group in this compound?

  • Methodological Answer :
  • Use stopped-flow UV-Vis spectroscopy to monitor sulfoxide/sulfone formation rates under varying oxidants (H₂O₂ vs. m-CPBA).
  • Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) and infer mechanistic steps (e.g., radical vs. polar pathways) .
  • Compare kinetic isotope effects (KIE) using deuterated solvents to assess proton transfer in rate-determining steps.

Q. What in vitro models are appropriate for evaluating the antitumor potential of this compound derivatives?

  • Methodological Answer :
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Migration/Invasion : Perform Boyden chamber assays with Matrigel coating to assess metastatic potential inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.